molecular formula C6H5N3O4 B1601906 4-Methyl-3,5-dinitropyridine CAS No. 57927-98-7

4-Methyl-3,5-dinitropyridine

Cat. No.: B1601906
CAS No.: 57927-98-7
M. Wt: 183.12 g/mol
InChI Key: TWSPEQRWUUBWAJ-UHFFFAOYSA-N
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Description

4-Methyl-3,5-dinitropyridine is a chemical compound with the molecular formula C6H5N3O4 It is a derivative of pyridine, characterized by the presence of a methyl group at the 4-position and nitro groups at the 3- and 5-positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3,5-dinitropyridine typically involves the nitration of 4-methylpyridine. One common method includes the reaction of 4-methylpyridine with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions often require careful control of temperature and concentration to achieve the desired product with high yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. Safety measures are crucial due to the handling of strong acids and the potential for exothermic reactions.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3,5-dinitropyridine undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The methyl group can be oxidized to a carboxyl group under strong oxidizing conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 4-Methyl-3,5-diaminopyridine.

    Substitution: 4-Methyl-3,5-diaminopyridine derivatives.

    Oxidation: 4-Carboxy-3,5-dinitropyridine.

Scientific Research Applications

4-Methyl-3,5-dinitropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-3,5-dinitropyridine involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, while the pyridine ring can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and its potential biological effects .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dinitropyridine: Lacks the methyl group at the 4-position.

    4-Methyl-2,6-dinitropyridine: Nitro groups at different positions.

    4-Methyl-3,5-diaminopyridine: Amino groups instead of nitro groups.

Uniqueness

4-Methyl-3,5-dinitropyridine is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity. The presence of both electron-withdrawing nitro groups and an electron-donating methyl group creates a unique electronic environment that can be exploited in various chemical reactions and applications .

Properties

IUPAC Name

4-methyl-3,5-dinitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O4/c1-4-5(8(10)11)2-7-3-6(4)9(12)13/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWSPEQRWUUBWAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30574022
Record name 4-Methyl-3,5-dinitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30574022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57927-98-7
Record name 4-Methyl-3,5-dinitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30574022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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